6-cyclopropyl-5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 946234-62-4
Cat. No.: VC11898334
Molecular Formula: C20H21N5O3
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946234-62-4 |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 6-cyclopropyl-5-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H21N5O3/c26-17(23-8-10-28-11-9-23)13-24-18(14-6-7-14)22-19-16(20(24)27)12-21-25(19)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2 |
| Standard InChI Key | WYGKLGUJVCJWIT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)N5CCOCC5 |
| Canonical SMILES | C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)N5CCOCC5 |
Introduction
Structural Overview
The compound features a fused heterocyclic core with the following key structural elements:
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Cyclopropyl group at position 6.
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Morpholinyl moiety attached via a 2-oxoethyl linker at position 5.
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Phenyl group at position 1.
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A pyrazolo[3,4-d]pyrimidinone scaffold, which is a bicyclic system combining pyrazole and pyrimidine rings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidinones typically involves multistep reactions combining hydrazine derivatives with β-diketones or other precursors under controlled conditions. For this specific derivative:
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Starting Materials: Likely includes cyclopropyl-substituted hydrazines, phenylglyoxal derivatives, and morpholine.
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Reaction Conditions: Cyclization reactions are often catalyzed by acids or bases in solvents like ethanol or dimethylformamide (DMF).
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Key Steps:
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Formation of the pyrazole ring through condensation.
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Subsequent fusion with the pyrimidine ring.
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Functionalization with the morpholinyl group via alkylation.
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General Reaction Scheme (Hypothetical)
Potential Pharmacological Activities
Pyrazolo[3,4-d]pyrimidinones are recognized for their wide range of biological activities:
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Anticancer Properties: The bicyclic scaffold interacts with kinases and enzymes involved in cancer cell proliferation.
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Anti-inflammatory Effects: Modulation of inflammatory pathways through inhibition of cyclooxygenase (COX) enzymes.
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Antimicrobial Activity: Effective against bacterial and fungal pathogens due to disruption of microbial DNA synthesis.
Computational Predictions
In silico studies using molecular docking suggest that the morpholinyl and phenyl substituents enhance binding affinity to biological targets like G-protein coupled receptors or kinases.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation (1H and 13C). |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| IR Spectroscopy | Identification of functional groups. |
| Elemental Analysis | Verification of molecular formula. |
Applications in Drug Development
This compound's structural features make it a promising candidate for drug development:
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Lead Optimization: The cyclopropyl group enhances metabolic stability, while the morpholinyl moiety improves solubility.
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Targeted Therapy: Potential use in kinase inhibitors for cancer treatment.
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Prodrug Formulations: The ketone group could be modified for controlled drug release.
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